molecular formula C21H21F2N3O5 B1226958 [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate

[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate

Cat. No.: B1226958
M. Wt: 433.4 g/mol
InChI Key: NJEHEIBYRBXDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester is a member of pyrroles.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyridazine Derivatives : A study by Gein et al. (2009) demonstrated the synthesis of methyl esters from pyridazine compounds, showing the potential for creating various chemical structures including the one (Gein et al., 2009).

  • Ring-Cleavage Reactions : Research by Gómez et al. (1985) explored the reaction of pyridazines with other compounds, leading to novel ring-cleavage reactions and the formation of new chemical structures (Gómez et al., 1985).

  • Cyclization Reactions : Akçamur et al. (1997) studied the functionalization and cyclization reactions of pyrazole compounds, which are related to pyridazine chemistry and provide insights into potential applications (Akçamur et al., 1997).

  • Esterification Studies : Won et al. (2007) demonstrated the effective esterification of carboxylic acids using pyridazinyl compounds, highlighting a potential application in chemical synthesis (Won et al., 2007).

  • X-Ray Crystallography : A study by Saldías et al. (2020) on the structure of a ReI complex derived from pyrroline-pyrazolyl-pyridazine provides insight into the structural aspects of pyridazine derivatives (Saldías et al., 2020).

Biological and Antioxidant Activities

  • Antioxidant Activity : Zaki et al. (2017) investigated the antioxidant activity of pyrrolyl selenolopyridine compounds, which are structurally related and could suggest potential biological activities for the compound (Zaki et al., 2017).

  • Antimicrobial Activity : Cetin and Bildirici (2016) synthesized new pyrazole derivatives and tested their antibacterial activity, which may be relevant for similar pyridazine compounds (Cetin & Bildirici, 2016).

  • Potential Anticonvulsant and Analgesic Properties : Kane et al. (1992) examined pyridazineacetamides for their anticonvulsant and analgesic activities, indicating possible pharmacological uses for related compounds (Kane et al., 1992).

Properties

Molecular Formula

C21H21F2N3O5

Molecular Weight

433.4 g/mol

IUPAC Name

[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C21H21F2N3O5/c1-11-10-16(12(2)26(11)14-4-6-15(7-5-14)31-21(22)23)19(28)13(3)30-20(29)17-8-9-18(27)25-24-17/h4-7,10,13,21H,8-9H2,1-3H3,(H,25,27)

InChI Key

NJEHEIBYRBXDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)C(C)OC(=O)C3=NNC(=O)CC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate

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